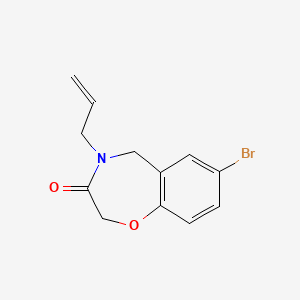

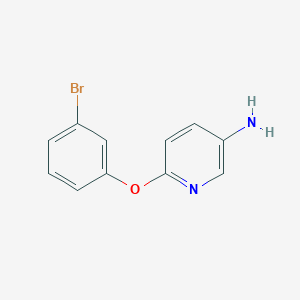

![molecular formula C10H17N3 B2967986 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine CAS No. 1316222-40-8](/img/structure/B2967986.png)

3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine” is a chemical compound that belongs to the class of organic compounds known as imidazoles . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, which are similar to the compound , has been reported . These derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Aplicaciones Científicas De Investigación

H3 Receptor Agonists Development

Piperidine derivatives, including structures similar to 3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine, have been synthesized and studied for their potential as human histamine H3 receptor agonists. These compounds exhibit varying affinities for the H3 receptor, influenced by their structural substitutions. For example, certain piperidine-containing compounds have demonstrated potent agonistic activity with high selectivity over the closely related H4 receptor, suggesting their utility in modulating histamine responses within the human body (Ishikawa et al., 2010).

Antagonists for Wake-promotion

Another application involves the development of non-imidazole histamine H3 receptor antagonists, such as 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine. These antagonists show high affinity for both rat and human H3 receptors, significantly impacting wakefulness without inducing hypermotility or rebound hypersomnolence. This pharmacological profile positions these compounds as potential therapeutic agents for disorders related to sleep and wakefulness (Barbier et al., 2004).

Synthesis Methodologies

Research also encompasses the development of novel synthesis methods for creating (1H-azol-1-yl)piperidines, including this compound. These methods facilitate the efficient preparation of azole derivatives by arylation and subsequent reduction, expanding the toolkit for synthesizing piperidine-based compounds with potential bioactivity (Shevchuk et al., 2012).

Mixed Ligand Concept for Radiolabeling

A mixed ligand approach using imidazole and piperidine derivatives has been investigated for the preparation of fac-tricarbonyl complexes with metals like Re and 99mTc. This strategy supports the labeling of bioactive molecules for diagnostic purposes, demonstrating the versatility of piperidine derivatives in developing radiopharmaceuticals (Mundwiler et al., 2004).

Mecanismo De Acción

Target of Action

Imidazole-containing compounds are known to interact with a broad range of targets . For instance, some imidazole derivatives have been found to bind to insulin-like growth factor 1 (IGF1) with high affinity , while others add a myristoyl group to the N-terminal glycine residue of certain cellular proteins .

Mode of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

For example, some imidazole derivatives have been found to produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body .

Pharmacokinetics

The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

3-[(1-methylimidazol-2-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13-6-5-12-10(13)7-9-3-2-4-11-8-9/h5-6,9,11H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKXDENMWGGULO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC2CCCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2967903.png)

![Benzyl(methyl)[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2967906.png)

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2967909.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2967912.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2967915.png)

![N-butyl-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967917.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(2-fluoroanilino)carbonyl]amino}propanoate](/img/structure/B2967923.png)